molecular formula C15H19ClN2O2S B14166234 2-chloro-1,1-dioxo-N-(2-piperidin-1-ylethyl)-1-benzothiophen-3-amine CAS No. 66729-75-7

2-chloro-1,1-dioxo-N-(2-piperidin-1-ylethyl)-1-benzothiophen-3-amine

Cat. No.: B14166234
CAS No.: 66729-75-7
M. Wt: 326.8 g/mol
InChI Key: GJMCQOCRSNSQAB-UHFFFAOYSA-N
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Description

2-chloro-1,1-dioxo-N-(2-piperidin-1-ylethyl)-1-benzothiophen-3-amine is a chemical compound that belongs to the benzothiophene class. This compound is characterized by the presence of a benzothiophene core, which is a bicyclic structure consisting of a benzene ring fused to a thiophene ring. The compound also contains a piperidine moiety, which is a six-membered nitrogen-containing ring, and a chloro group attached to the benzothiophene core.

Preparation Methods

The synthesis of 2-chloro-1,1-dioxo-N-(2-piperidin-1-ylethyl)-1-benzothiophen-3-amine can be achieved through various synthetic routes. One common method involves the reaction of 2-chlorobenzothiophene with piperidine in the presence of a suitable base, such as sodium hydride or potassium carbonate. The reaction is typically carried out in an organic solvent, such as dimethylformamide or tetrahydrofuran, at elevated temperatures. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

2-chloro-1,1-dioxo-N-(2-piperidin-1-ylethyl)-1-benzothiophen-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents, elevated temperatures, and specific catalysts or bases. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-chloro-1,1-dioxo-N-(2-piperidin-1-ylethyl)-1-benzothiophen-3-amine has various scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-chloro-1,1-dioxo-N-(2-piperidin-1-ylethyl)-1-benzothiophen-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

2-chloro-1,1-dioxo-N-(2-piperidin-1-ylethyl)-1-benzothiophen-3-amine can be compared with other similar compounds, such as:

    2-chloro-1,1-dioxo-1-benzothiophen-3-amine: Lacks the piperidine moiety, which may result in different chemical and biological properties.

    1,1-dioxo-N-(2-piperidin-1-ylethyl)-1-benzothiophen-3-amine: Lacks the chloro group, which may affect its reactivity and interactions with molecular targets.

    2-chloro-1,1-dioxo-N-(2-morpholin-4-ylethyl)-1-benzothiophen-3-amine: Contains a morpholine moiety instead of a piperidine moiety, which may influence its chemical and biological properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.

Properties

CAS No.

66729-75-7

Molecular Formula

C15H19ClN2O2S

Molecular Weight

326.8 g/mol

IUPAC Name

2-chloro-1,1-dioxo-N-(2-piperidin-1-ylethyl)-1-benzothiophen-3-amine

InChI

InChI=1S/C15H19ClN2O2S/c16-15-14(17-8-11-18-9-4-1-5-10-18)12-6-2-3-7-13(12)21(15,19)20/h2-3,6-7,17H,1,4-5,8-11H2

InChI Key

GJMCQOCRSNSQAB-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCNC2=C(S(=O)(=O)C3=CC=CC=C32)Cl

Origin of Product

United States

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